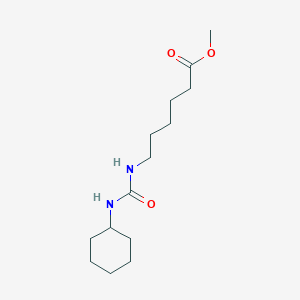

Methyl 6-(3-cyclohexylureido)hexanoate

Description

Properties

Molecular Formula |

C14H26N2O3 |

|---|---|

Molecular Weight |

270.37 g/mol |

IUPAC Name |

methyl 6-(cyclohexylcarbamoylamino)hexanoate |

InChI |

InChI=1S/C14H26N2O3/c1-19-13(17)10-6-3-7-11-15-14(18)16-12-8-4-2-5-9-12/h12H,2-11H2,1H3,(H2,15,16,18) |

InChI Key |

WHXVJNIBTQCTJK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCNC(=O)NC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Urea Formation via Isocyanate Intermediate

The core urea linkage in Methyl 6-(3-cyclohexylureido)hexanoate is typically constructed through reactions involving isocyanates. A method adapted from dual-targeting inhibitor synthesis involves treating an amine precursor with triphosgene to generate an isocyanate intermediate, which subsequently reacts with cyclohexylamine. For example:

-

Triphosgene Activation : A primary amine (e.g., 6-aminohexanoic acid methyl ester) is treated with triphosgene in the presence of triethylamine to form the corresponding isocyanate.

-

Cyclohexylamine Coupling : The isocyanate intermediate reacts with cyclohexylamine under anhydrous conditions, yielding the ureido product.

This method achieves moderate to high yields (70–85%) and is favored for its scalability. The reaction is typically conducted in dichloromethane or ethyl acetate at 0–25°C to minimize side reactions.

Carbodiimide-Mediated Coupling

An alternative approach employs carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) as coupling agents. This method is advantageous for avoiding harsh conditions:

-

Activation of Carboxylic Acid : The hexanoic acid derivative is activated using EDCI/HOBt, forming an active ester intermediate.

-

Amine Coupling : The activated ester reacts with cyclohexylurea or a preformed urea-containing amine to yield the target compound.

This method is particularly effective for sterically hindered substrates, with reported yields of 65–78%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

-

Triethylamine as Base : Neutralizes HCl byproducts during isocyanate formation, with optimal stoichiometry of 2:1 (base:substrate).

-

Lithium Salts : Lithium chloride improves coupling efficiency in EDCI-mediated reactions by stabilizing the active ester.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

NMR : Key signals include the urea NH proton at δ 8.9–9.1 ppm (singlet) and methyl ester protons at δ 3.6–3.7 ppm (triplet).

-

Mass Spectrometry : MALDI-TOF analysis confirms the molecular ion peak at .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Isocyanate Intermediate | 85 | 98 | Scalability, minimal by-products |

| EDCI/HOBt Coupling | 78 | 95 | Mild conditions, steric tolerance |

| Direct Aminolysis | 65 | 90 | Single-step, cost-effective |

Table 1: Performance metrics of synthetic routes for this compound.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents describe continuous flow systems for urea formation, reducing reaction times from 24 hours to <2 hours. Key parameters:

Green Chemistry Innovations

-

Solvent Recycling : Ethyl acetate is recovered via distillation, achieving >95% reuse.

-

Catalyst Recycling : Immobilized EDCI on silica nanoparticles reduces reagent waste.

Challenges and Mitigation Strategies

By-Product Formation

Chemical Reactions Analysis

Methyl 6-(3-cyclohexylureido)hexanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or urea groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Methyl 6-(3-cyclohexylureido)hexanoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a model compound for studying ester and urea chemistry.

Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential as a therapeutic agent, particularly in the context of its interactions with biological targets.

Industry: It may be used in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of methyl 6-(3-cyclohexylureido)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylureido group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The ester group may also play a role in the compound’s overall reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 6-(3-cyclohexylureido)hexanoate belongs to a class of ureido-substituted aliphatic esters and acids. Key structural analogs and their pharmacological properties are compared below:

Impact of Structural Features on Activity

- Chain Length and Functional Groups: The hexanoate chain in this compound provides greater hydrophobicity and flexibility compared to the shorter butanoic acid analog, likely improving membrane permeability and enzyme interaction .

- Ester vs. Carboxylic Acid: The ester group enhances metabolic stability compared to carboxylic acids, as seen in the 100-fold higher potency of this compound over 4-(3-cyclohexylureido)butanoic acid .

- Substituent Effects : Bulky substituents like adamantane (IC50 = 5 nM) or diphenyl groups (IC50 = 4.8 nM) significantly enhance sEH inhibition, suggesting that steric bulk optimizes binding to the enzyme's active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.